(2,5-Dichlorothiophen-3-yl)methanol
Overview
Description
(2,5-Dichlorothiophen-3-yl)methanol: is a chemical compound with the molecular formula C(_5)H(_4)Cl(_2)OS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two chlorine atoms and a hydroxymethyl group on the thiophene ring makes this compound unique and of interest in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of (2,5-Dichlorothiophen-3-yl)methanol is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the sterol biosynthesis pathway in fungi and is a common target for antifungal drugs.
Mode of Action
The compound interacts with CYP51, potentially inhibiting its function
Biochemical Pathways
The inhibition of CYP51 affects the sterol biosynthesis pathway. This pathway is crucial for the production of ergosterol, a vital component of fungal cell membranes. Disruption of this pathway can lead to cell death .
Result of Action
The compound has shown antimicrobial and antioxidant activities . Specifically, it exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of (2,5-Dichlorothiophen-3-yl)methanol typically begins with 2,5-dichlorothiophene.
Reaction with Formaldehyde: The 2,5-dichlorothiophene is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position of the thiophene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,5-Dichlorothiophen-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2,5-Dichlorothiophen-3-yl)carboxylic acid.
Reduction: Formation of (2,5-Dichlorothiophen-3-yl)methane.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2,5-Dichlorothiophen-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: Similar structure but with bromine atoms instead of chlorine.
(2,5-Difluorothiophen-3-yl)methanol: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness:
Reactivity: The presence of chlorine atoms in (2,5-Dichlorothiophen-3-yl)methanol makes it more reactive in nucleophilic substitution reactions compared to its bromine or fluorine analogs.
Biological Activity: The specific positioning of chlorine atoms may impart unique biological activities not observed in similar compounds.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPLXBJUGEXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CO)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219765-84-1 | |
Record name | (2,5-dichlorothiophen-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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